molecular formula C10H19BBrClO2 B14288918 2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 123948-26-5

2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14288918
CAS No.: 123948-26-5
M. Wt: 297.43 g/mol
InChI Key: RTENWGXRKAXXOM-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring with a bromo and chloro-substituted butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-1-chlorobutane with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic substitution, where the halogenated butyl group attaches to the dioxaborolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like THF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dioxaborolane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Medicinal Chemistry: It is explored for its potential use in drug discovery and development.

    Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the activation of palladium catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features both bromo and chloro substituents.

    2-(4-Bromo-1-butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the chloro substituent.

    2-(4-Chloro-1-butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the bromo substituent.

Uniqueness

The presence of both bromo and chloro substituents in this compound makes it unique compared to similar compounds

Properties

CAS No.

123948-26-5

Molecular Formula

C10H19BBrClO2

Molecular Weight

297.43 g/mol

IUPAC Name

2-(4-bromo-1-chlorobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H19BBrClO2/c1-9(2)10(3,4)15-11(14-9)8(13)6-5-7-12/h8H,5-7H2,1-4H3

InChI Key

RTENWGXRKAXXOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCBr)Cl

Origin of Product

United States

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